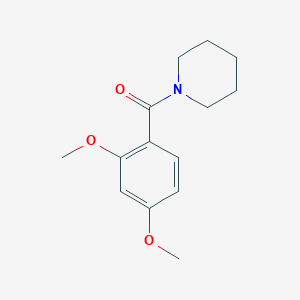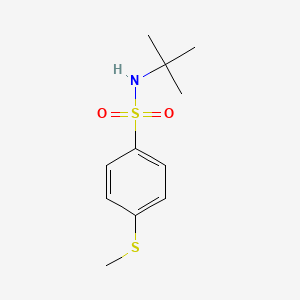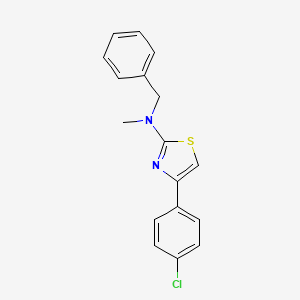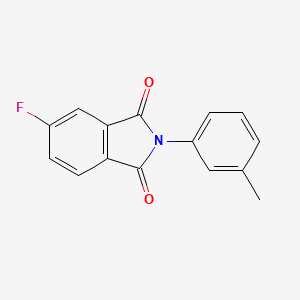![molecular formula C14H10ClN3O2S B5833684 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B5833684.png)
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a 2-[(2-chloro-6-nitrobenzyl)sulfanyl] substituent, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-nitrobenzaldehyde and o-phenylenediamine.
Formation of Benzimidazole Core: The o-phenylenediamine undergoes cyclization with the aldehyde group of 2-chloro-6-nitrobenzaldehyde under acidic conditions to form the benzimidazole core.
Thioether Formation: The benzimidazole core is then reacted with 2-chloro-6-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: 2-[(2-amino-6-nitrobenzyl)sulfanyl]-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1,3-benzothiazole
- 2-[(2-chloro-6-nitrobenzyl)sulfanyl]pyridine
Uniqueness
2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. Its combination of a nitro group and a thioether linkage makes it particularly interesting for research in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-4-3-7-13(18(19)20)9(10)8-21-14-16-11-5-1-2-6-12(11)17-14/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCJKDMAIKKASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B5833605.png)

![N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5833629.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)

![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)
![7-(DIFLUOROMETHYL)-N~3~-(2,4-DIMETHYLPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5833656.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)


![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate](/img/structure/B5833706.png)
